molecular formula C24H29BrN2O3 B11088162 Ethyl 1-{3-[(3-bromo-4-methylphenyl)amino]-3-oxopropyl}-4-phenylpiperidine-4-carboxylate

Ethyl 1-{3-[(3-bromo-4-methylphenyl)amino]-3-oxopropyl}-4-phenylpiperidine-4-carboxylate

Cat. No.: B11088162
M. Wt: 473.4 g/mol
InChI Key: LVWKBSPWHRKKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-{3-[(3-bromo-4-methylphenyl)amino]-3-oxopropyl}-4-phenylpiperidine-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a brominated aromatic amine. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{3-[(3-bromo-4-methylphenyl)amino]-3-oxopropyl}-4-phenylpiperidine-4-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenyl group, and the bromination of the aromatic amine. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Bromination of the Aromatic Amine: This can be carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{3-[(3-bromo-4-methylphenyl)amino]-3-oxopropyl}-4-phenylpiperidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 1-{3-[(3-bromo-4-methylphenyl)amino]-3-oxopropyl}-4-phenylpiperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 1-{3-[(3-bromo-4-methylphenyl)amino]-3-oxopropyl}-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic amine moiety may play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}-4-phenylpiperidine-4-carboxylate
  • Ethyl 1-{3-[(3-chloro-4-methylphenyl)amino]-3-oxopropyl}-4-phenylpiperidine-4-carboxylate

Uniqueness

Ethyl 1-{3-[(3-bromo-4-methylphenyl)amino]-3-oxopropyl}-4-phenylpiperidine-4-carboxylate is unique due to the specific positioning of the bromine atom and the methyl group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H29BrN2O3

Molecular Weight

473.4 g/mol

IUPAC Name

ethyl 1-[3-(3-bromo-4-methylanilino)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C24H29BrN2O3/c1-3-30-23(29)24(19-7-5-4-6-8-19)12-15-27(16-13-24)14-11-22(28)26-20-10-9-18(2)21(25)17-20/h4-10,17H,3,11-16H2,1-2H3,(H,26,28)

InChI Key

LVWKBSPWHRKKSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)C)Br)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.